molecular formula C12H16N2OS B1478319 (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1826415-81-9

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B1478319
CAS No.: 1826415-81-9
M. Wt: 236.34 g/mol
InChI Key: VWZDAZSVJFYENO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone” involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives . This process occurs at 180 °C for 1 hour .


Molecular Structure Analysis

The molecular structure of “this compound” is intricate, contributing to its diverse applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its diverse applications. The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

  • Spectroscopic Properties and Quantum Chemistry Calculations

    • Compounds similar to (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone have been investigated for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies include understanding the effects of solvent polarity and hydrogen-bonding abilities on these properties. Additionally, quantum chemistry calculations, like DFT and TD-DFT, have been employed to interpret experimental results and understand the molecular structure and stability of such compounds (Al-Ansari, 2016).
  • Hydrogen Bonding and Molecular Structures

    • Research on compounds structurally related to this compound has shown the presence of intramolecular hydrogen bonding, affecting the molecular conformation and interactions. These studies contribute to understanding the hydrogen-bonded structures and their implications (Quiroga et al., 2010).
  • Synthesis and Biological Activities

    • Research has been conducted on the synthesis of novel derivatives of N-phenylpyrazolyl aryl methanones, which are structurally related to the compound . These studies explore the potential herbicidal and insecticidal activities of these derivatives, contributing to the development of new agrochemicals (Wang et al., 2015).
  • Liquid Crystal Properties and Electrochemistry

    • Some aryl methanone derivatives have been investigated for their liquid crystal behaviors and electrochemical properties. These studies are essential for developing new materials with potential applications in displays and sensors (Zhao et al., 2013).
  • Antimicrobial Activity and Molecular Docking Studies

    • The antimicrobial properties of similar compounds have been evaluated, offering insights into their potential use as antimicrobial agents. Molecular docking studies also provide an understanding of their interactions at the molecular level, which is crucial for drug design (Kumar et al., 2012).
  • Protein Tyrosine Kinase Inhibitory Activity

    • Studies have been conducted on derivatives of this compound for their protein tyrosine kinase inhibitory activity, which is significant for cancer therapy and other medical applications (Zheng et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “2-(Methylthio)phenyl isothiocyanate”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDAZSVJFYENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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